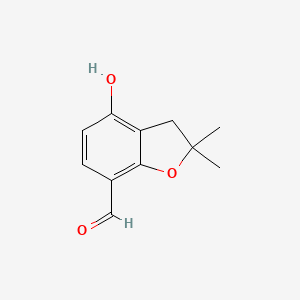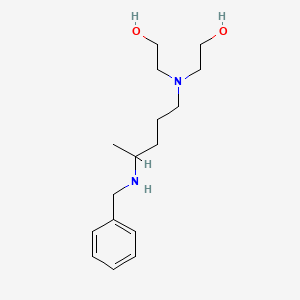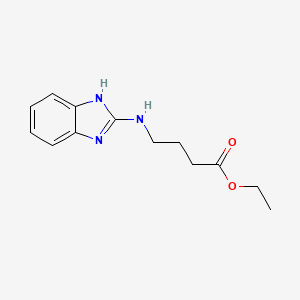
4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde is a benzofuran derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives often involves the construction of the benzofuran ring through various methods. One common approach is the cyclization of appropriate precursors under specific conditions. For example, a one-pot reaction involving methyl 3-(4-hydroxyphenyl)propionate and 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride can be used to synthesize benzofuran derivatives .
Industrial Production Methods
Industrial production methods for benzofuran derivatives typically involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of microwave-assisted synthesis, which has been shown to be effective in producing benzofuran compounds with high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-tumor and anti-viral activities.
Industry: Used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde can be compared with other benzofuran derivatives, such as:
4-hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its potential anti-infective properties.
3-hydroxy-carbofuran: Known for its role in terminating signal transduction at the neuromuscular junction.
These compounds share similar structural features but may differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
4-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde |
InChI |
InChI=1S/C11H12O3/c1-11(2)5-8-9(13)4-3-7(6-12)10(8)14-11/h3-4,6,13H,5H2,1-2H3 |
Clé InChI |
WKVPVCCMYUGBHS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C=CC(=C2O1)C=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(4-Nitrophenyl)methyl]-1H-imidazol-5-yl}acetic acid](/img/structure/B13866479.png)


![2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13866516.png)


![3-[4-(Aminomethyl)benzyloxy] Thalidomide](/img/structure/B13866528.png)







